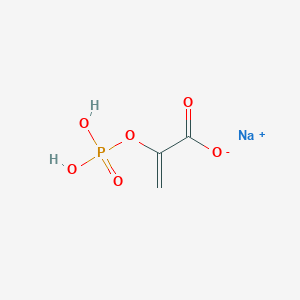

sodium;2-phosphonooxyprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Daptomycin . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms. It is particularly effective against multi-drug resistant bacteria, making it a critical tool in modern medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Daptomycin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation process is followed by several purification steps to isolate the active compound. The synthesis involves the use of specific culture media and controlled environmental conditions to optimize the yield of Daptomycin .

Industrial Production Methods

Industrial production of Daptomycin involves large-scale fermentation processes. The bacterium Streptomyces roseosporus is cultured in bioreactors under carefully controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain high-purity Daptomycin .

Analyse Des Réactions Chimiques

Types of Reactions

Daptomycin undergoes several types of chemical reactions, including:

Oxidation: Daptomycin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the structure of Daptomycin, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Daptomycin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products

The major products formed from the reactions of Daptomycin include various oxidation and reduction derivatives. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Daptomycin has a wide range of scientific research applications, including:

Chemistry: Daptomycin is studied for its unique chemical structure and the reactions it undergoes. Researchers explore its synthesis, modification, and potential as a template for developing new antibiotics.

Biology: In biological research, Daptomycin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes.

Medicine: Clinically, Daptomycin is used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant (MRSA) and vancomycin-resistant (VRE).

Mécanisme D'action

Daptomycin exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization. This disrupts the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. The molecular targets of Daptomycin include the cell membrane components, and its action involves the formation of pores that allow ions to flow in and out of the cell, disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Daptomycin include other lipopeptide antibiotics such as:

- Polymyxin B

- Colistin

- Bacitracin

Uniqueness

Daptomycin is unique among lipopeptide antibiotics due to its specific mechanism of action and its effectiveness against multi-drug resistant Gram-positive bacteria. Unlike other antibiotics, Daptomycin does not cause significant toxicity to human cells, making it a safer option for treating severe infections .

Propriétés

IUPAC Name |

sodium;2-phosphonooxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESXXUAWVHXRGX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)(O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C(=O)[O-])OP(=O)(O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.